

Application Notes and Protocols for GSK-J1 Sodium Salt

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Compound of Interest

Compound Name: GSK-J1 sodium

Cat. No.: B583254

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Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-linked (UTX/KDM6A) histone lysine demethylases.[1][2] These enzymes are responsible for the removal of methyl groups from lysine 27 on histone H3 (H3K27), a critical epigenetic mark for gene silencing. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3), which in turn represses the transcription of target genes.[1] This mechanism underlies its utility in studying the role of H3K27 demethylation in various biological processes, including inflammation, cancer, and development.[3][4] **GSK-J1 sodium** salt is the salt form of the active inhibitor. Due to its polar carboxylate group, GSK-J1 has limited cell permeability; for studies requiring high intracellular concentrations, the cell-permeable ethyl ester prodrug, GSK-J4, is often utilized.[4][5]

Data Presentation

Physicochemical and Solubility Data

Property	Value	Source(s)
Molecular Formula	C ₂₂ H ₂₂ N ₅ O ₂ · Na	[3]
Formula Weight	411.4 g/mol	[3]
Purity	≥95%	[3]
Appearance	Crystalline solid	[3]
Storage (Solid)	-20°C for ≥ 4 years	[3]
Storage (Stock Solution)	-80°C for up to 1 year; -20°C for up to 1 month	[1]

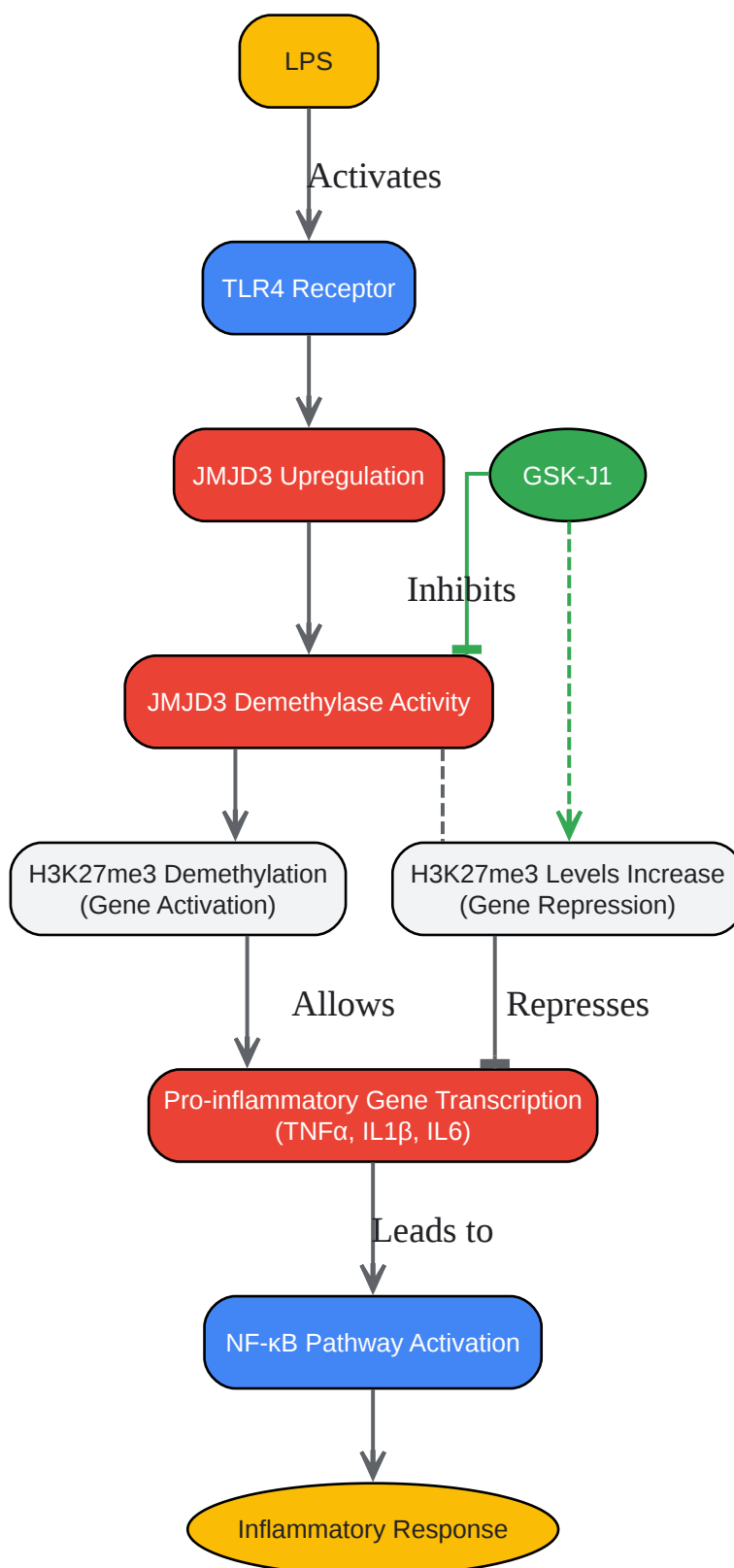
Solvent	Solubility	Notes	Source(s)
DMSO	Slightly soluble (as sodium salt)	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication is recommended to aid dissolution.	[1][3]
Up to 78 mg/mL (as free acid)	The free acid form of GSK-J1 shows higher reported solubility in DMSO.	[1]	
Water	Insoluble	[1]	
Ethanol	Insoluble	[1]	
PBS	Insoluble	-	

Inhibitory Activity

Target	IC ₅₀	Assay Type	Source(s)
JMJD3 (KDM6B)	60 nM	Antibody-based assay	[3][6]
18 μM	Mass spectrometry	[3][6]	
UTX (KDM6A)	56 μM	Mass spectrometry	[3][6]

Signaling Pathway

GSK-J1 exerts its anti-inflammatory effects by modulating the TLR4-NF-κB signaling pathway. In response to stimuli like lipopolysaccharide (LPS), JMJD3 is upregulated and demethylates H3K27 at the promoters of pro-inflammatory genes, including TLR4, TNFα, IL1β, and IL6, leading to their transcription. By inhibiting JMJD3, GSK-J1 increases H3K27me3 levels at these promoters, repressing gene expression and subsequently inhibiting the activation of the NF-κB pathway.[3]



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Caption: GSK-J1 inhibits JMJD3, increasing H3K27me3 and repressing inflammatory gene transcription.

Experimental Protocols

Protocol 1: Preparation of GSK-J1 Sodium Salt Stock Solution for In Vitro Use

Materials:

- **GSK-J1 sodium** salt powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortexer and/or sonicator

Procedure:

- **Weighing:** Accurately weigh the desired amount of **GSK-J1 sodium** salt powder in a sterile microcentrifuge tube.
- **Dissolution:** Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed water can significantly reduce the solubility of the compound.^[1]
- **Mixing:** Vortex the solution vigorously. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.^[2] Visually inspect the solution to ensure there are no visible particles.
- **Storage:** Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).^[1]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

- GSK-J1 stock solution in DMSO
- Pre-warmed cell culture medium

Procedure:

- Thawing: Thaw an aliquot of the GSK-J1 stock solution at room temperature.
- Dilution: Perform serial dilutions of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
- Important Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally $\leq 0.1\%$ (v/v), to minimize solvent-induced cytotoxicity.^[7] A maximum concentration of 0.5% (v/v) may be tolerated by some cell lines, but this should be determined empirically.^[8]
- Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as used for the GSK-J1 treatment.^[8]
- Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately to prevent potential precipitation or degradation.

Protocol 3: Preparation of GSK-J1 Formulation for In Vivo Administration

This protocol describes the preparation of a vehicle for intraperitoneal or oral administration. Formulations should be prepared fresh on the day of use.

Materials:

- GSK-J1 stock solution in DMSO (e.g., 25 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)

- Sterile Saline (0.9% NaCl)
- Sterile tubes

Procedure (for a 1 mL final volume):^[9]

- Initial Dilution: In a sterile tube, add 100 μ L of a 25 mg/mL GSK-J1 stock solution in DMSO.
- Add Co-solvent: Add 400 μ L of PEG300 to the tube and mix thoroughly until the solution is clear.
- Add Surfactant: Add 50 μ L of Tween-80 and mix again until the solution is clear.
- Final Dilution: Add 450 μ L of sterile saline to bring the final volume to 1 mL. Mix thoroughly. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[9] This formulation can achieve a GSK-J1 solubility of ≥ 2.5 mg/mL.^[9]
- Administration: The solution should be used immediately for animal dosing. If any precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.^[9]

Caption: Workflow for the preparation of GSK-J1 solutions for research applications.

Disclaimer

This product is for research use only and is not intended for human or veterinary use. The information provided is based on published literature and should be used as a guide. Optimal concentrations and conditions may vary depending on the specific application and cell line, and should be determined empirically by the end-user.

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